molecular formula C20H20FN3O3S B2968379 Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923848-54-8

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2968379
CAS No.: 923848-54-8
M. Wt: 401.46
InChI Key: ZNHYASOLVWRFQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of heterocyclic organic compounds. Its complex molecular structure suggests diverse reactivity and potential applicability in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis of Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, often starting with the synthesis of the pyrido[2,3-d]pyrimidine core. This step may include condensation reactions involving appropriate precursors under controlled conditions (e.g., temperature, pressure, catalysts).

  • Functionalization: : Subsequent steps involve the functionalization of the core structure to introduce the allylthio, fluorophenyl, and ethyl ester groups. This might include halogenation, nucleophilic substitution, and esterification reactions.

  • Final Product Formation: : The final step involves purification and isolation of the desired compound, typically using techniques like chromatography and recrystallization.

Industrial Production Methods

Industrial-scale synthesis might involve similar steps but optimized for larger yields and efficiency. High-throughput screening, automated reactors, and continuous flow chemistry could be employed to streamline the process.

Chemical Reactions Analysis

  • Oxidation: : This compound can undergo oxidation reactions, potentially transforming thiol groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions might reduce nitro groups to amines or ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions could replace halogen atoms with nucleophiles like amines or thiols under basic or acidic conditions.

  • Major Products: : These reactions result in various derivatives, each potentially useful for different applications or further chemical modification.

Scientific Research Applications

  • Chemistry: : This compound can be a building block for synthesizing other heterocyclic compounds or used in studying reaction mechanisms.

  • Biology: : It might serve as a probe molecule for investigating biological pathways or enzyme activities.

  • Industry: : Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.

Comparison with Similar Compounds

  • Structural Comparison: : Compared to similar compounds, it might possess unique functional groups contributing to its specific reactivity and biological activity.

  • Functional Comparison: : Its fluorophenyl and allylthio groups might confer unique properties, such as increased binding affinity or specificity for certain targets.

  • Similar Compounds: : Other compounds in the pyrido[2,3-d]pyrimidine family or those with similar functional groups include different derivatives of pyridopyrimidines and thioethers.

Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a fascinating compound with a rich tapestry of possible reactions and applications. It stands as a testament to the intricate and fascinating world of organic chemistry.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHYASOLVWRFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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